molecular formula C10H11N3 B580872 (S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile CAS No. 1213878-11-5

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile

Katalognummer: B580872
CAS-Nummer: 1213878-11-5
Molekulargewicht: 173.219
InChI-Schlüssel: SRTGBZLPXOKAQC-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is a chiral organic compound that features a pyridine ring substituted with a pyrrolidine moiety and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution on the Pyridine Ring: The pyridine ring is functionalized with the pyrrolidine moiety through nucleophilic substitution reactions.

    Introduction of the Nitrile Group: The nitrile group is introduced via cyanation reactions, often using reagents such as sodium cyanide or potassium cyanide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile: The enantiomer of the compound with similar chemical properties but different biological activity.

    5-(Pyrrolidin-2-yl)pyridine-2-carboxamide: A structurally similar compound with an amide group instead of a nitrile group.

    5-(Pyrrolidin-2-yl)pyridine-2-carboxylic acid: A compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is unique due to its specific chiral configuration and the presence of a nitrile group, which imparts distinct chemical and biological properties. Its enantiomer, ®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile, may exhibit different biological activities due to the difference in stereochemistry.

Eigenschaften

CAS-Nummer

1213878-11-5

Molekularformel

C10H11N3

Molekulargewicht

173.219

IUPAC-Name

5-[(2S)-pyrrolidin-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m0/s1

InChI-Schlüssel

SRTGBZLPXOKAQC-JTQLQIEISA-N

SMILES

C1CC(NC1)C2=CN=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.